Tenofovir (maleate)
Overview
Description
Tenofovir disoproxil maleate is a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of chronic hepatitis B and HIV/AIDS. It is a prodrug of tenofovir, which means it is converted into its active form, tenofovir diphosphate, in the body. This compound is known for its effectiveness in reducing viral loads and preventing the replication of viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tenofovir disoproxil maleate involves several steps. Initially, tenofovir is synthesized through the reaction of adenine with a phosphonate ester. This is followed by the esterification of tenofovir with isopropyl alcohol to form tenofovir disoproxil. Finally, tenofovir disoproxil is reacted with maleic acid to produce tenofovir disoproxil maleate .
Industrial Production Methods
Industrial production of tenofovir disoproxil maleate typically involves large-scale chemical synthesis using the same steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Tenofovir disoproxil maleate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in tenofovir disoproxil maleate can be hydrolyzed to release tenofovir.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Substitution: Often involves nucleophiles like amines or alcohols under mild conditions.
Major Products
The primary product of hydrolysis is tenofovir, which is the active form of the drug. Other reactions may produce various intermediates or by-products depending on the specific conditions and reagents used.
Scientific Research Applications
Tenofovir disoproxil maleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.
Biology: Employed in research on viral replication mechanisms and antiviral drug development.
Medicine: Extensively studied for its efficacy in treating chronic hepatitis B and HIV/AIDS.
Industry: Utilized in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
Tenofovir disoproxil maleate works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses. Once inside the body, it is converted to tenofovir diphosphate, which competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication .
Comparison with Similar Compounds
Similar Compounds
Tenofovir alafenamide: Another prodrug of tenofovir with improved renal and bone safety profiles.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor used in combination with tenofovir disoproxil maleate for enhanced antiviral efficacy.
Uniqueness
Tenofovir disoproxil maleate is unique due to its high efficacy in reducing viral loads and its use in both treatment and prevention of HIV and hepatitis B. Compared to tenofovir alafenamide, it has a longer history of use and is available in generic forms, making it more accessible in many regions .
Biological Activity
Tenofovir disoproxil maleate (TDF) is a nucleotide analog used primarily in the treatment of HIV and chronic hepatitis B. Its biological activity is characterized by its ability to inhibit viral replication through several mechanisms, including the inhibition of reverse transcriptase. This article provides a comprehensive overview of the biological activity of Tenofovir, including its pharmacodynamics, pharmacokinetics, and case studies that highlight its clinical efficacy.
Tenofovir acts as a prodrug that is converted into its active form, tenofovir diphosphate, within cells. The mechanism involves the following steps:
- Conversion : After oral administration, TDF is hydrolyzed by gut and plasma esterases to release tenofovir.
- Phosphorylation : Tenofovir is then phosphorylated to tenofovir diphosphate, which competes with the natural substrate deoxyadenosine 5′-triphosphate during DNA synthesis.
- Inhibition : The active metabolite inhibits HIV-1 reverse transcriptase and hepatitis B polymerase, leading to chain termination during viral DNA replication .
Pharmacokinetics
The pharmacokinetic profile of Tenofovir includes:
- Bioavailability : Approximately 25% when taken on an empty stomach; increases to about 40% with fatty meals.
- Peak Plasma Concentration : Achieved within one hour under fasting conditions and two hours post-fatty meal intake.
- Distribution : High concentrations are found in the kidney, liver, and intestinal tissues .
Efficacy Against HIV
Tenofovir demonstrates significant antiviral activity against HIV-1. The effective concentration (EC50) values range from 0.04 μM to 8.5 μM in various cell lines, indicating potent antiviral effects even at low concentrations .
Table 1: Antiviral Activity of Tenofovir Against HIV-1
Cell Type | EC50 (μM) |
---|---|
Lymphoblastoid cell lines | 0.04 - 8.5 |
Primary monocyte/macrophage | Not specified |
Peripheral blood lymphocytes | Not specified |
Combination Therapy
Tenofovir is often used in combination with other antiretroviral drugs, resulting in additive or synergistic effects. Studies have shown that combining Tenofovir with nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) enhances overall antiviral efficacy .
Case Studies
Several clinical trials have assessed the effectiveness of Tenofovir in HIV treatment:
- Study A : A randomized trial comparing TDF with other NRTIs demonstrated a higher rate of viral suppression (88.4% vs. 87.9%) at week 48, indicating its effectiveness as a backbone therapy .
- Study B : In patients receiving TAF (a newer formulation), smaller declines in bone mineral density (BMD) were observed compared to those on TDF, suggesting a more favorable safety profile for TAF while maintaining similar efficacy .
Safety Profile
The safety profile of Tenofovir has been extensively studied:
- Toxicity Studies : In a 90-day toxicity study in rats, no significant adverse effects were observed at doses comparable to human therapeutic levels .
- Fertility Effects : No adverse effects on fertility or early embryonic development were noted in male rats treated with Tenofovir disoproxil fumarate .
Properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQKUDVCYGLXAH-REVJHSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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